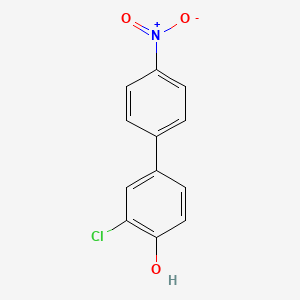![molecular formula C16H30N2O3 B13242977 tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate: is a complex organic compound with the molecular formula C16H30N2O3 and a molecular weight of 298.42 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a morpholine ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 1,5-diaminopentane and suitable reagents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a cyclization reaction, often using reagents like ethylene oxide or similar compounds.
Attachment of the tert-Butyl Group: The tert-butyl group is attached to the piperidine ring through alkylation reactions, using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxylate group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and cancer treatment.
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate
- tert-Butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
- tert-Butyl 5-nitrothiophene-2-carboxylate
Uniqueness:
- The presence of both a morpholine and piperidine ring in the same molecule.
- The specific stereochemistry (2R,6S) of the compound.
- The combination of functional groups, including the tert-butyl and carboxylate groups, which contribute to its unique reactivity and potential applications .
Propriétés
Formule moléculaire |
C16H30N2O3 |
|---|---|
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
tert-butyl 5-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-11-9-18(10-12(2)20-11)14-6-13(7-17-8-14)15(19)21-16(3,4)5/h11-14,17H,6-10H2,1-5H3/t11-,12+,13?,14? |
Clé InChI |
OSLAIEBVBCOZQY-VTXSZYRJSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C2CC(CNC2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CC(O1)C)C2CC(CNC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
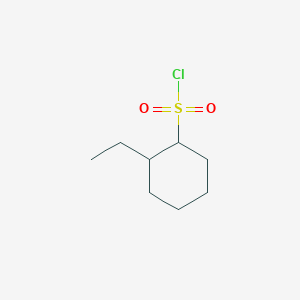


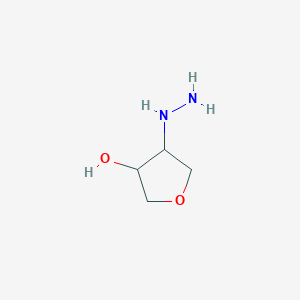
![5,8-Dioxaspiro[3.4]octan-6-ylmethanol](/img/structure/B13242925.png)

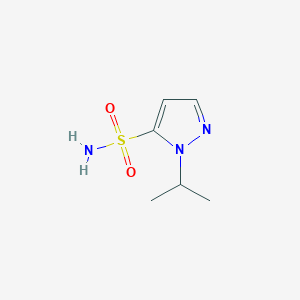
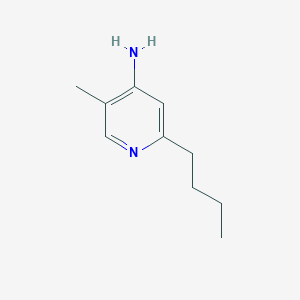
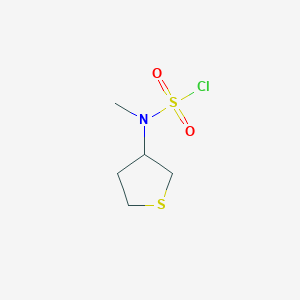
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
